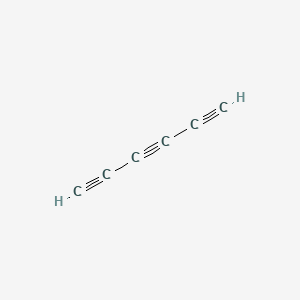

1,3,5-Hexatriyne

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3161-99-7 |

|---|---|

Formule moléculaire |

C6H2 |

Poids moléculaire |

74.08 g/mol |

Nom IUPAC |

hexa-1,3,5-triyne |

InChI |

InChI=1S/C6H2/c1-3-5-6-4-2/h1-2H |

Clé InChI |

MZHROOGPARRVHS-UHFFFAOYSA-N |

SMILES |

C#CC#CC#C |

SMILES canonique |

C#CC#CC#C |

Origine du produit |

United States |

Synthetic Methodologies for 1,3,5 Hexatriyne and Its Derivatives

Classical and Contemporary Approaches to the Core Structure

The construction of the conjugated carbon framework of 1,3,5-hexatriyne and related polyynes has been approached through a variety of chemical transformations, ranging from established coupling reactions to more modern catalytic methods.

Oxidative Homocoupling Strategiesrsc.org

Oxidative homocoupling reactions, particularly the Glaser coupling and its variations such as the Glaser-Hay and Eglington methods, represent classical routes for forming carbon-carbon single bonds between terminal alkynes. These methods typically employ copper salts as catalysts in the presence of an oxidant, often oxygen, to facilitate the formation of symmetrical 1,3-diynes from terminal alkynes chemrxiv.orgmdpi.com. While highly effective for generating diyne units, these protocols often suffer from poor chemoselectivity when attempting to couple two different terminal alkynes, leading to mixtures of homocoupled and cross-coupled products that are difficult to separate nih.govacs.org. Despite these limitations, oxidative homocoupling remains a foundational method for constructing conjugated polyyne backbones. Advances such as solid-supported Glaser-Hay coupling have been developed to improve chemoselectivity for the synthesis of unsymmetrical diynes nih.gov.

Palladium-Catalyzed Cross-Coupling Methodschemrxiv.orgamazonaws.comresearchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-carbon bonds, and the Sonogashira coupling is a prime example widely applied in polyyne synthesis. This reaction involves the cross-coupling of terminal alkynes with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base libretexts.orgscirp.org. The Sonogashira coupling is instrumental in forming C(sp)-C(sp²) bonds, thereby creating conjugated enynes and arylalkynes, which are crucial building blocks for extended π-conjugated systems libretexts.org. Its versatility has led to its extensive use in materials science for the synthesis of polymers like poly(phenyleneethynylene)s and in the total synthesis of complex natural products libretexts.orgscirp.orgresearchgate.net. Furthermore, palladium-catalyzed cross-coupling strategies have been adapted for the synthesis of conjugated triynes amazonaws.comrsc.org. More recently, mechanochemical approaches utilizing ball-milling have enhanced the efficiency of Sonogashira coupling for solid aryl halides and large, sparingly soluble polycyclic conjugated systems rsc.org.

Molybdenum- and Tungsten-Catalyzed Alkyne Metathesischemrxiv.orgamazonaws.comresearchgate.netrsc.orgrsc.org

Alkyne metathesis, particularly when catalyzed by molybdenum complexes, has emerged as a powerful and efficient strategy for the synthesis of conjugated triynes chemrxiv.orgamazonaws.comresearchgate.netrsc.orgchemistryviews.orgchemrxiv.organr.frchemrxiv.orgchemrxiv.org. The formation of conjugated systems with an odd number of triple bonds, such as triynes, is inherently more challenging than diyne synthesis using traditional methods. Alkyne metathesis offers a direct route by enabling the rearrangement and formation of new carbon-carbon triple bonds from diyne precursors chemrxiv.orgresearchgate.netanr.frchemrxiv.orgchemrxiv.org. While tungsten catalysts have also been investigated for diyne metathesis, they have sometimes shown a propensity to form undesired diyne byproducts chemrxiv.orgchemrxiv.org. This methodology holds significant promise for the straightforward synthesis of the this compound core chemrxiv.orgamazonaws.comresearchgate.netrsc.orgchemistryviews.orgchemrxiv.orgchemrxiv.orgchemrxiv.org.

The success of alkyne metathesis in selectively producing triynes hinges on a delicate balance between the catalyst's selectivity and the reactivity of the diyne substrate chemrxiv.orgresearchgate.netchemrxiv.org. A critical factor identified for achieving high selectivity towards triyne formation is the incorporation of steric hindrance into the diyne precursors chemrxiv.orgamazonaws.comresearchgate.netrsc.orgchemistryviews.orgresearchgate.net. The steric bulk around the alkyne moieties influences the site-selectivity of the metathesis reaction, effectively directing the catalytic cycle to favor the formation of the desired triyne product while suppressing the formation of diyne byproducts chemrxiv.orgamazonaws.comresearchgate.netrsc.orgchemistryviews.orgresearchgate.net. This strategy has enabled the efficient synthesis of both symmetrical and dissymmetrical conjugated triynes with remarkable selectivity, often exceeding 98% amazonaws.comrsc.org.

Alternative Precursor-Based Syntheses (e.g., Photolysis of Benzenetetracarboxylic Dianhydrides)rsc.orgscirp.org

Beyond catalytic methods, photochemical transformations provide alternative pathways to conjugated polyynes academie-sciences.frscispace.comacs.org. A notable example involves the photolysis of benzenetetracarboxylic dianhydrides researchgate.net. This process typically proceeds in two stages: initial irradiation converts the dianhydride into benzdiyne intermediates, which upon further irradiation, undergo cycloreversion and extrusion of small molecules to yield hexatriynes researchgate.net. The efficiency of this conversion and the nature of the final polyyne product can be influenced by the substituents present on the dianhydride precursor researchgate.net.

Synthesis of Substituted this compound Analogs

The synthetic methodologies described above have been instrumental in the preparation of a diverse array of substituted this compound analogs, allowing for detailed studies of their properties and potential applications.

The synthesis of 1,6-bis(ferrocenyl)-1,3,5-hexatriyne has been achieved, providing insights into the electronic coupling between ferrocenyl units connected by a conjugated triyne linker squ.edu.omacs.org. Derivatives such as 1,6-diphenyl-1,3,5-hexatriyne have also been synthesized and investigated for their liquid crystalline properties, demonstrating that an increased number of acetylene (B1199291) units (extended conjugation) leads to wider temperature ranges for nematic phases and higher birefringence jst.go.jp. Furthermore, terminal aryl hexatriyne and octatetrayne derivatives have been prepared, facilitating their characterization and structural analysis researchgate.net. The synthesis of polyynes with significant steric hindrance, for instance, through reactions involving hexahalogenobenzenes, has also been reported acs.org. Access to monosilylated this compound and related octatetrayne derivatives further expands the scope of functionalized polyynes available for research acs.org.

Terminal Functionalization Strategies (e.g., Silylation)

The inherent instability of this compound necessitates strategies to stabilize it, often through functionalization at its terminal positions. Silylation is a prominent method employed to achieve this stabilization. The introduction of trimethylsilyl (B98337) (TMS) groups, for instance, at the ends of the hexatriyne chain can significantly reduce its reactivity and improve its handling characteristics ontosight.aiacs.org. Bis(trimethylsilyl)hexatriyne, with the molecular formula C12H18Si2, features TMS groups at both termini, which are known to stabilize the compound and facilitate further chemical modifications ontosight.ai. These silylated derivatives are of interest in materials science, particularly for the development of new polymers and organic electronic materials, owing to their conjugated structure and tunable optical and electrical properties ontosight.ai.

Research has demonstrated that silylation can be a crucial step in the synthesis of longer polyynes, where silylated terminal alkynes are used as precursors in oxidative coupling reactions. For example, silylation has been employed as a protective method for terminal alkynes in oxidative couplings, enabling the synthesis of parent polyynes acs.org. The process of silylation typically involves reacting a hexatriyne precursor with trimethylsilyl chloride in the presence of a base, allowing for the selective introduction of TMS groups at the terminal positions ontosight.airesearchgate.net. This strategy is vital for creating more stable building blocks for advanced materials ontosight.ai.

Incorporation of Organometallic Moieties (e.g., Ferrocenyl Derivatives)

Another significant approach to functionalizing and stabilizing this compound and its derivatives involves the incorporation of organometallic moieties. Ferrocenyl derivatives, in particular, have been synthesized and studied for their unique properties. For instance, 1,6-Bis(ferrocenyl)-1,3,5-hexatriyne (Fc(C⋮C)3Fc) has been prepared via routes involving alkynyl migration in a vinylidene carbenoid mechanism acs.orgfigshare.comorcid.orgcrystallography.net. The presence of ferrocene (B1249389) units not only imparts redox activity but also influences the electronic couplings within the molecule, which can be assessed using voltammetric techniques acs.org.

The synthesis of such organometallic polyynes expands the family of these carbon-rich materials and offers avenues for tuning their electronic, optical, and magnetic properties tongji.edu.cn. Ferrocenyl-substituted polyynes are of interest for their potential in materials science, including applications in molecular electronics and optoelectronics squ.edu.omacs.org. The ferrocene moiety provides chemically and electrochemically switchable properties, while the ethynyl (B1212043) backbone facilitates electron delocalization, making these compounds candidates for sensors, nonlinear optical materials, and catalysts squ.edu.om. For example, studies have explored the coordination of ferrocenyl polyynes with transition metal clusters, such as triosmium and dicobalt carbonyls, to create complex organometallic structures with potential electronic communication between the ferrocenyl groups acs.org.

Synthetic Challenges and Advancements in Stability

The primary challenge in the synthesis and handling of this compound and longer conjugated polyynes is their inherent instability. These molecules are prone to decomposition, polymerization, and even explosive reactions, especially in concentrated forms or at elevated temperatures acs.orgnih.gov. This instability arises from the cumulative triple bonds, which lead to high reactivity and a tendency for self-reaction or reaction with the environment researchgate.netacademie-sciences.frrsc.org.

To overcome these challenges, significant advancements have been made in developing stabilization strategies. Terminal functionalization, as discussed earlier, with bulky groups like silyl (B83357) or organometallic moieties, plays a crucial role in preventing intermolecular reactions and enhancing stability acs.orgresearchgate.netresearchgate.net. For example, sterically hindered terminal groups can prevent internal polyyne chains from reacting with each other acs.org.

Furthermore, supramolecular encapsulation, such as threading polyynes through macrocycles to form polyrotaxanes, has emerged as a powerful method to stabilize even very long polyynes (up to 44 or 68 sp-carbon atoms) researchgate.netresearchgate.net. This encapsulation shields the reactive polyyne core, significantly improving its thermal stability and allowing for better handling and characterization researchgate.netacs.org. Other approaches include embedding polyynes in solid matrices like poly(vinyl alcohol) (PVA) or using specific solvent systems to mitigate degradation rsc.org. The development of milder synthetic conditions and in situ analysis techniques has also been instrumental in studying these reactive species researchgate.net. Despite these advancements, the synthesis of longer polyynes beyond a certain length (e.g., beyond 12 carbons) still presents significant challenges due to reagent compatibility and the reactive nature of intermediates and products academie-sciences.fr.

Reactivity and Reaction Mechanisms of 1,3,5 Hexatriyne

Cycloaddition Reactions

Cycloaddition reactions represent a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules with high efficiency and stereocontrol. The behavior of 1,3,5-hexatriyne in these transformations is of fundamental interest.

Diels-Alder Cycloadditions with Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orglibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile, which is usually an alkene or alkyne with electron-withdrawing groups. masterorganicchemistry.comijcrcps.com The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ijcrcps.comnih.gov

While the classical Diels-Alder reaction involves a 1,3-diene, the extended conjugation in this compound presents the potential for it to act as a diene component. However, detailed experimental studies on the Diels-Alder reactions of this compound with common dienophiles are not extensively reported in the readily available scientific literature. Much of the related research has focused on a thermally induced variant known as the hexadehydro-Diels-Alder (HDDA) reaction.

The principles of regioselectivity and stereoselectivity are crucial in understanding the outcomes of Diels-Alder reactions involving unsymmetrical dienes and dienophiles. masterorganicchemistry.comyoutube.com

Regioselectivity refers to the orientation of the dienophile relative to the diene, leading to different constitutional isomers. masterorganicchemistry.com In general, the regiochemical outcome can be predicted by considering the electronic properties of the substituents on both the diene and the dienophile. youtube.comchemtube3d.comyoutube.com The "ortho" and "para" products are typically favored over the "meta" product. masterorganicchemistry.com

Stereoselectivity pertains to the specific stereoisomer formed during the reaction. nih.govchadsprep.com The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com For cyclic dienes, the formation of "endo" and "exo" products is possible, with the endo product often being the major one due to secondary orbital interactions. libretexts.org

Specific data on the regioselectivity and stereoselectivity of Diels-Alder reactions with this compound as the diene are not well-documented in publicly accessible research.

Substituents can significantly influence the rate and feasibility of Diels-Alder reactions. ijcrcps.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. ijcrcps.comrsc.orgyoutube.com Conversely, electron-withdrawing groups on the diene and electron-donating groups on the dienophile can lead to an "inverse-electron-demand" Diels-Alder reaction. wikipedia.org

Hexadehydro-Diels-Alder (HDDA) Cyclizations

A significant body of research exists on a related thermal reaction known as the hexadehydro-Diels-Alder (HDDA) reaction. This is not a reaction of this compound itself, but rather a process where a tethered 1,3-diyne and an alkyne (a "diynophile") react to form a benzyne (B1209423) intermediate. wisc.eduwikipedia.org This reaction is formally a [4+2] cycloaddition. wikipedia.org The simplest conceptual example is the reaction of butadiyne with acetylene (B1199291) to form o-benzyne. wikipedia.org

The HDDA reaction is a powerful method for the de novo synthesis of aromatic rings and has been utilized in the formation of complex polycyclic aromatic compounds through cascade reactions. wikipedia.orgnih.gov The reaction is typically initiated thermally and the highly reactive benzyne intermediate is then trapped by a suitable agent. wikipedia.org The rate of these cyclizations can be highly dependent on the structure of the tether connecting the diyne and the diynophile.

Photoinduced Reactions and Photochemistry

The absorption of light can promote molecules to excited electronic states, opening up reaction pathways that are not accessible under thermal conditions. The photochemistry of polyynes is an area of active investigation.

Photoaddition Reactions with Solvent Molecules (e.g., Tetrahydrofuran)

The photoaddition of organic molecules to solvents can occur through various mechanisms, often involving radical intermediates. For instance, visible-light photocatalysis can promote the vinylation of tetrahydrofuran (B95107) (THF) with alkynes through direct C-H bond functionalization. acs.org In some cases, a photomediator like benzophenone (B1666685) can be used to generate cycloalkyl radicals from cycloalkanes, which then add to electron-deficient alkynes. nih.gov

While these are general examples of photoinduced reactions of alkynes with cyclic ethers like THF, specific studies detailing the direct photoaddition of this compound to tetrahydrofuran are not prominently featured in the available literature. Research on the photochemistry of alkynes in THF has, in some instances, focused on other processes like isomerization or the use of THF as a solvent for other photochemical reactions. acs.orgkhanacademy.org

Photoreduction Processes and Product Distribution

Detailed studies focusing specifically on the photoreduction of this compound are not extensively covered in readily available scientific literature. Photoreduction typically involves the light-induced addition of hydrogen to an unsaturated molecule. For polyynes, this process would lead to the formation of less unsaturated compounds, such as hexatrienes, hexadienes, or even hexane, depending on the extent of the reaction. The product distribution would be highly dependent on the reaction conditions, including the wavelength of light used, the nature of the hydrogen donor, and the presence of any photocatalysts.

Mechanistic Insights into Photoexcitation Pathways (e.g., Triplet Excited State Intermediates, Diradical Intermediates)

The photochemistry of this compound and related polyynes involves highly energetic intermediates. Upon absorption of ultraviolet light, the molecule is promoted to an excited singlet state (S1). While this state can lead to some photochemical reactions, intersystem crossing to a lower-energy triplet excited state (T1) is often a crucial pathway. msu.edu

Triplet Excited State Intermediates: Triplet states are characterized by having two unpaired electrons with parallel spins, making them a form of diradical. These triplet states are often longer-lived than singlet excited states, allowing for a greater probability of undergoing chemical reactions. msu.edu The generation of triplet states can be facilitated by a triplet sensitizer, a molecule that absorbs light, crosses to its triplet state, and then transfers its energy to the substrate molecule. msu.edu

In the context of this compound (C6H2), electronic structure calculations and experimental data support the involvement of a triplet C6H2 intermediate in certain reaction pathways. For instance, in the formation of the 1,3,5-hexatriynyl radical, dynamics on the triplet surface indicate that a triplet C6H2 intermediate fragments to yield the radical and a hydrogen atom. nih.gov This process involves a tight exit transition state, highlighting the complexity of reactions occurring from the triplet manifold. nih.gov

Diradical Intermediates: The triplet excited state is itself a diradical intermediate. Photochemical rearrangements can be conveniently depicted as proceeding through such intermediates. msu.edu For polyynes, computational studies have shown that excited states generally feature reduced bond length alternation, meaning the triple bonds lengthen and the single bonds shorten. acs.org This structural change in the excited state can facilitate reactions that are not accessible in the ground state. While the 1,3,5-hexatriynyl radical is a key intermediate, other diradical species could be involved in various photochemical transformations, such as cycloadditions or rearrangements, although specific examples for this compound are not broadly documented.

Thermal Decomposition Pathways and Reactive Intermediates

Polyynes are known for their relative instability, particularly as the chain length increases. wikipedia.org The thermal decomposition of this compound, like other high-energy organic compounds, proceeds through the cleavage of its weakest bonds, leading to the formation of highly reactive intermediates.

Long polyyne chains are prone to decomposition, which can involve spontaneous cross-linking, especially when molecules are packed closely together. wikipedia.org For this compound, the most probable initial steps in thermal decomposition (pyrolysis) would be the scission of C-H or C-C bonds.

Potential Thermal Decomposition Steps:

C-H Bond Scission: Homolytic cleavage of a terminal C-H bond would produce a 1,3,5-hexatriynyl radical and a hydrogen atom. The enthalpy of formation for the 1,3,5-hexatriynyl radical has been experimentally determined, providing insight into the energetics of this process. nih.gov

C-C Bond Scission: Cleavage of the C-C single bonds within the polyyne chain would lead to smaller acetylenic radical fragments.

Studies on the pyrolysis of various organic molecules show that the initial radical intermediates can trigger a cascade of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation. nih.govmdpi.com In the case of this compound, these processes would likely lead to the formation of a complex mixture of smaller hydrocarbons, soot, and molecular hydrogen. The high reactivity of intermediates like the phenoxy radical and cyclopentadienyl (B1206354) radical in other pyrolysis systems highlights how such species, once formed, are rapidly quenched or contribute to the formation of more complex products. nih.gov

Electrophilic and Nucleophilic Addition Reactions

The high electron density of the three π-bonds in this compound makes it a target for electrophilic attack. However, alkynes are generally less reactive than alkenes in electrophilic additions because the resulting vinyl cation intermediate is highly unstable. libretexts.org

Electrophilic Addition: An electrophile (E+) is attacked by the π electrons of one of the triple bonds. This reaction follows Markovnikov's rule, where the electrophile adds to the carbon atom that already has more hydrogen atoms (in this case, a terminal carbon). libretexts.org The subsequent attack by a nucleophile (Nu-) on the resulting carbocation intermediate completes the addition. Given the three triple bonds, multiple additions are possible, leading to a variety of products depending on the stoichiometry of the reagents.

The general mechanism involves two main steps:

The π electrons of a triple bond attack the electrophile, forming a new sigma bond and a vinyl carbocation intermediate. libretexts.org

A nucleophile attacks the positively charged carbon, forming the final addition product. youtube.com

Table 1: Examples of Electrophilic Addition Reactions to this compound

| Reaction Type | Reagent (E-Nu) | Description | Potential Product (after one addition) |

|---|---|---|---|

| Hydrogenation | H-H (with catalyst) | Addition of hydrogen across a triple bond, typically requiring a metal catalyst (e.g., Pd, Pt, Ni). Can lead to partial reduction to (Z)-1,3,5-hexatriene or complete saturation. | 1,3,5-Hexatriene |

| Hydrohalogenation | H-X (X = Cl, Br, I) | Addition of a hydrogen halide. Follows Markovnikov's rule. With excess reagent, a second addition can occur to the same carbon, forming a geminal dihalide. libretexts.org | 2-Halo-1-en-3,5-diyne |

| Halogenation | X-X (X = Br, Cl) | Addition of a halogen. The reaction proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition. libretexts.org | 1,2-Dihalo-1-en-3,5-diyne |

| Hydration | H-OH (with H₂SO₄, HgSO₄) | Addition of water, catalyzed by acid and a mercury(II) salt. The initial product is an enol, which rapidly tautomerizes to a more stable ketone. libretexts.org | Hexa-3,5-diyn-2-one |

Nucleophilic Addition: Nucleophilic addition to simple alkynes is less common than electrophilic addition because of the electron-rich nature of the triple bond. Such reactions typically require a strong nucleophile and may be facilitated if the alkyne is substituted with electron-withdrawing groups, which is not the case for this compound. However, under specific conditions, such as in the presence of a strong base that can deprotonate the terminal alkyne to form a highly nucleophilic acetylide anion, reactions can proceed. This acetylide can then act as a nucleophile itself in other reactions.

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

NMR spectroscopy is a cornerstone for determining the precise atomic connectivity of molecules. For polyynes like 1,3,5-hexatriyne, computational NMR studies are particularly valuable due to the challenges in handling the parent compound.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In the case of this compound (H–Cα≡Cβ–Cγ≡Cγ–Cβ≡Cα–H), the distinct chemical environments of the three unique carbon atoms (labeled α, β, and γ from the ends inward) give rise to separate signals.

Computational studies on the H(C≡C)n H series show specific trends for this compound (where n=3). sci-hub.se The chemical shifts of the carbon atoms are influenced by the high degree of sp-hybridization and the effects of π-conjugation. As the polyyne chain length increases, the terminal carbon atoms (Cα) tend to shift to lower fields (deshielding). sci-hub.se The internal carbons exhibit a more complex, alternating chemical shift pattern along the chain. sci-hub.se These computational predictions are critical for assigning spectra and confirming the carbon framework of experimentally observed, often end-capped, hexatriyne derivatives. sci-hub.se

Table 1: Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Label | Calculated Chemical Shift (ppm) |

|---|---|---|

| Terminal | Cα | Varies with computational model |

| Internal | Cβ | Varies with computational model |

| Central | Cγ | Varies with computational model |

Note: Specific chemical shift values from computational studies can vary based on the theoretical model and basis set used. The trend shows distinct signals for each carbon type. sci-hub.se

Proton (¹H) NMR spectroscopy is used to identify the terminal hydrogen atoms of this compound. The chemical shift of these protons is uniquely influenced by the magnetic anisotropy of the adjacent triple bonds. Unlike the deshielded protons of benzene, the protons of acetylene (B1199291) and polyynes are characteristically shielded, appearing at a relatively upfield position. sci-hub.se

Vibrational Spectroscopy Applications (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to its bond strengths and geometry. biointerfaceresearch.comyoutube.com

The vibrational spectrum of this compound is dominated by features arising from its acetylenic (C≡C) bonds and the conjugated π-system.

Raman Spectroscopy : This technique is particularly powerful for studying polyynes. researchgate.net The most prominent feature in the Raman spectrum of conjugated polyynes is an intense band, often called the "Effective Conjugation Coordinate" (ECC) mode, which appears in the 1800-2200 cm⁻¹ region. researchgate.net This band results from the in-phase stretching of the C≡C triple bonds. Its frequency and intensity are highly sensitive to the length of the conjugated chain, making it an excellent diagnostic tool for the degree of π-electron delocalization. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is complementary to Raman, as it detects vibrations that involve a change in the molecule's dipole moment. ksu.edu.sa For this compound, the C–H stretching vibrations of the terminal alkyne groups and the asymmetric stretching modes of the C≡C chain are observable in the IR spectrum.

Table 2: Characteristic Vibrational Modes for Polyynes

| Vibrational Mode | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C≡C In-Phase Stretch (ECC) | Raman | 1800 - 2200 | Strong intensity, indicates conjugation length |

| C–H Stretch (terminal) | IR, Raman | ~3300 | Identifies terminal alkyne groups |

| C≡C Asymmetric Stretch | IR | ~2000 - 2200 | Probes acetylenic framework |

Due to its high reactivity, studying this compound under standard conditions is challenging. Matrix isolation is an experimental technique designed to study such transient or unstable species. uc.pt The method involves trapping the molecule of interest in a solid, inert matrix (such as solid argon) at cryogenic temperatures (typically near absolute zero). uc.ptnih.gov

This environment immobilizes the molecules, preventing them from reacting with each other. nih.gov The photolysis of 1,2,3,4-benzenetetracarboxylic dianhydride isolated in an argon matrix has been successfully used to generate this compound, allowing for its direct characterization by IR spectroscopy. oup.com This technique provides a clear vibrational spectrum of the isolated molecule, free from the intermolecular interactions and rotational fine structure that complicate gas-phase or condensed-phase measurements. nih.gov

Electronic Spectroscopy for Conjugation Analysis (UV-Vis Absorption and Fluorescence)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides crucial information about the conjugated π-electron system of this compound.

The absorption of UV or visible light by the molecule promotes an electron from a bonding π molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to an antibonding π* molecular orbital (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.orglibretexts.org The energy required for this π→π* transition is directly related to the extent of conjugation.

For conjugated polyenes and polyynes, as the number of conjugated multiple bonds increases, the energy gap between the HOMO and LUMO decreases. libretexts.orgyoutube.com This results in the absorption of light at progressively longer wavelengths, a phenomenon known as a bathochromic or red shift. libretexts.orgyoutube.com The UV-Vis absorption spectrum of related diarylhexaynes shows characteristic, well-resolved vibronic fine structure, which is typical for rigid conjugated systems. researchgate.net Therefore, the position of the absorption maximum (λmax) in the UV spectrum of this compound serves as a direct measure of its extensive electronic conjugation. While fluorescence is the emission of light as the molecule relaxes from an excited electronic state, detailed fluorescence data for the parent this compound is not as commonly reported as its absorption characteristics.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Benzenetetracarboxylic dianhydride |

| Argon |

| Benzene |

| Acetylene |

Two-Photon Absorption Studies

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation to states that may be inaccessible through traditional one-photon absorption. For centrosymmetric molecules like this compound, quantum mechanical selection rules dictate that one-photon and two-photon transitions are often mutually exclusive; a state that is accessible via TPA may be forbidden in one-photon absorption, and vice versa. capes.gov.br This makes TPA spectroscopy a valuable complementary tool for probing electronic structure.

The TPA cross-section, a measure of a molecule's TPA efficiency, is known to increase with the length of the π-conjugated system in related molecules. acs.orgkorea.ac.kr While specific experimental TPA studies for this compound are not extensively documented in the literature, it is expected to possess TPA-active excited states. Studies on similar conjugated systems, such as substituted polyynes and 1,3,5-hexatriene, have confirmed the presence of strong two-photon absorptions. capes.gov.bracs.org Based on these trends, this compound is predicted to have its lowest-lying two-photon allowed state at a higher energy than its primary one-photon allowed state.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and elucidating its fragmentation patterns under ionization. The molecular formula of this compound is C₆H₂. nist.govnist.gov

Using the atomic weights of carbon (≈12.011 amu) and hydrogen (≈1.008 amu), the calculated molecular weight is approximately 74.08 amu. In an electron ionization (EI) mass spectrum, the unfragmented radical cation, [C₆H₂]⁺˙, would appear as the molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 74.

The fragmentation of the molecular ion provides structural information. Due to the high degree of unsaturation, the fragmentation of this compound is expected to be characterized by the cleavage of C–H and C–C bonds, leading to the loss of hydrogen atoms or small acetylenic units. whitman.edulibretexts.org The stability of the linear carbon chain suggests that fragments corresponding to smaller polyyne cations would be prominent.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 74 | [C₆H₂]⁺˙ | None (Molecular Ion) |

| 73 | [C₆H]⁺ | H |

| 50 | [C₄H₂]⁺˙ | C₂ |

| 49 | [C₄H]⁺ | C₂H |

| 25 | [C₂H]⁺ | C₄H |

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. However, obtaining a stable single crystal of this compound for analysis is exceptionally challenging due to its high reactivity.

Polyynes, particularly diacetylenes and higher analogues, are well-known to undergo rapid topochemical polymerization in the solid state when exposed to heat, pressure, or radiation (such as UV light or X-rays). ulsu.ruresearchgate.netresearchgate.net This reaction is highly dependent on the crystal packing of the monomer units. For efficient polymerization to occur, the linear monomer molecules must align in a specific arrangement where the distance between reacting carbons on adjacent molecules is less than 4 Å and the angle of the molecular axis relative to the stacking axis is approximately 45°. researchgate.netresearchgate.net

This inherent reactivity means that this compound readily polymerizes under conditions typically used for crystal growth and diffraction experiments, preventing the isolation and structural determination of the monomeric crystal. While experimental crystal structure data for the parent this compound is not available, its molecular geometry is understood from fundamental principles of chemical bonding. The six carbon atoms, being sp-hybridized, are expected to form a linear chain, with the two terminal hydrogen atoms also lying on this axis. The structure of more stable, sterically hindered derivatives of polyynes has been confirmed by X-ray diffraction, supporting this linear geometry.

Computational and Theoretical Investigations of 1,3,5 Hexatriyne

Quantum Chemical Approaches

Quantum chemical methods are employed to model the electronic structure, predict properties, and understand the reactivity of molecules like 1,3,5-hexatriyne. These methods range from highly accurate ab initio calculations to more computationally efficient density functional theory (DFT) approaches.

Ab Initio Calculations (e.g., G2, CCSD(T) Levels of Theory)

High-level ab initio methods, such as the Gaussian-2 (G2) theory and coupled cluster with singles, doubles, and perturbative triples [CCSD(T)], are used to obtain highly accurate thermochemical and electronic properties. These methods account for electron correlation and basis set effects to a high degree, providing benchmark data.

Studies have utilized the focal point approach, which involves extrapolating coupled cluster energies to the complete basis set (CBS) limit and including higher-order correlation effects nih.gov. For instance, calculations at the CCSD(T) level with extrapolated complete basis set (CBS) limits have been performed to determine the enthalpy of formation for this compound nih.govacs.orgscience.gov. These high-accuracy methods have been instrumental in establishing reliable thermochemical data for polyynes, which are often difficult to measure experimentally due to their instability nih.govacs.orgresearchgate.net. For example, calculations performed at the G2 level of theory have shown good agreement with experimental findings for the enthalpy of formation of this compound researchgate.net. The CCSD(T) method, particularly when combined with correlation-consistent basis sets like cc-pVTZ, is a standard for high-accuracy thermochemical predictions nih.govscience.gov.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) offers a computationally more accessible alternative for studying the electronic structure and properties of molecules like this compound. Various DFT functionals and basis sets have been employed to investigate its electronic and thermochemical characteristics.

DFT calculations, often combined with time-dependent DFT (TD-DFT), have been used to assign electronic excitations and interpret dissociative behavior acs.org. Studies have also employed DFT to analyze the role of solvent effects on molecular properties, such as conductance, by examining the positioning of frontier molecular orbitals (HOMO-LUMO gap) scispace.com. However, it is noted that DFT methods can exhibit systematic errors for acetylenic systems, posing challenges for accurate thermochemical predictions compared to high-level ab initio methods nih.gov. Despite these limitations, DFT remains a valuable tool for exploring molecular orbital distributions, conjugation pathways, and relative energies in conjugated systems acs.orgscispace.comuwa.edu.au. For instance, DFT calculations at the PBE0/LANL2DZ level have been used to analyze the electronic structures and bonding properties of related organometallic complexes uwa.edu.au.

Electronic Structure and Bonding Analysis

Understanding the electronic structure of this compound is key to comprehending its chemical behavior and properties. This involves analyzing its molecular orbitals, conjugation pathways, and the impact of electron correlation and basis set choices on computational results.

Molecular Orbitals and Conjugation Pathways

The linear, conjugated structure of this compound features alternating triple and single bonds, leading to an extended π-electron system. Computational studies reveal that the Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) are delocalized across the carbon backbone, with significant contributions from the triple bonds scispace.com. This extensive conjugation is responsible for many of its electronic and spectroscopic properties.

The analysis of π-electron systems in conjugated molecules like this compound is crucial for understanding phenomena such as aromaticity and charge transport acs.orgresearchgate.net. While not explicitly a polyene, the concept of conjugation in this compound involves the delocalization of π electrons across the alternating triple and single bonds, influencing its electronic band gap and optical properties scispace.comresearchgate.net. Studies on similar conjugated systems highlight how molecular orbital delocalization influences properties like conductance and charge transfer rates scispace.comresearchgate.net.

Electron Correlation and Basis Set Effects

The accuracy of computational results for this compound is significantly influenced by the treatment of electron correlation and the choice of basis sets. Electron correlation, which describes the interactions between electrons, is critical for obtaining accurate energies and properties.

High-level ab initio methods like CCSD(T) inherently account for electron correlation, and extrapolations to the complete basis set (CBS) limit are often performed to minimize basis set superposition errors and achieve higher accuracy nih.gov. For example, the difference between MP2 and CCSD(T) calculations, as well as higher-order correlation effects [Δ(T)], can be significant, particularly for systems with extensive π-conjugation nih.gov. The choice of basis sets, such as correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ), also plays a vital role, with larger basis sets generally providing more accurate results but at a higher computational cost nih.gov. Studies have shown that for polyacetylenic systems, achieving high accuracy requires careful consideration of both electron correlation and basis set convergence nih.gov.

Energetic and Thermochemical Predictions

Predicting the thermochemical properties of this compound, such as its enthalpy of formation, is vital due to experimental difficulties. Computational methods are extensively used for this purpose.

High-accuracy calculations using homodesmotic bond separation reactions have yielded a reliable enthalpy of formation for this compound. The recommended bond separation reactions provide bond separation enthalpies with errors consistently less than 0.4 kcal mol−1 nih.govacs.orgresearchgate.netacs.org. Using these methods, the enthalpy of formation for this compound has been determined to be 163.7 ± 0.4 kcal mol−1 at 298 K nih.govacs.orgresearchgate.netacs.org. This value aligns well with experimental estimates derived from photochemistry studies researchgate.net. These computational approaches, including the focal point approach and CCSD(T) calculations, are essential for establishing benchmark thermochemical data for unstable molecules like polyynes nih.govacs.orgresearchgate.net.

Enthalpies of Formation and Bond Dissociation Energies

Determining accurate enthalpies of formation for conjugated systems like this compound presents a challenge for computational methods. However, advanced techniques such as focal point analyses (FPA) and sophisticated density functional theory (DFT) methods have yielded reliable values. Using homodesmotic bond separation reactions (RC4 and RC5), researchers have calculated the enthalpy of formation for this compound to be 163.7 ± 0.4 kcal mol-1 at 298 K nih.govresearchgate.netacs.org. This value is consistent with experimental estimations, such as one derived from the energetic threshold of a photochemical process, which suggested an enthalpy of formation of ≤ 160 ± 4 kcal mol-1 researchgate.netnih.govacs.org. These studies highlight the importance of selecting appropriate reaction schemes for thermochemical calculations, as homodesmotic reactions generally provide better accuracy for polyynes compared to atomization routes nih.govacs.org.

Data Table: Enthalpy of Formation for this compound

| Property | Value | Uncertainty | Method/Reference |

| Enthalpy of Formation | 163.7 kcal mol-1 | ± 0.4 | Focal Point Analysis / Homodesmotic Reactions nih.govacs.org |

| Enthalpy of Formation | ≤ 160 kcal mol-1 | ± 4 | Photochemical Threshold / G2 Theory researchgate.netnih.govacs.org |

Bond dissociation energies (BDEs) are crucial for understanding the stability and reactivity of chemical bonds within this compound. While specific BDE values for individual bonds within this compound are not extensively detailed in the provided search results, general computational chemistry principles and data for similar polyynes suggest that the C-C single bond in such systems is relatively weak compared to triple bonds. Theoretical studies on related polyynes and general bond strength data indicate that precise BDE measurements are challenging and often subject to revision wikipedia.orgucsb.edu. Computational methods like those used for enthalpy of formation calculations are also applicable to BDE determination.

Reaction Energies and Transition State Characterization

Computational investigations have explored various reaction pathways involving this compound. For instance, studies on the pyrolysis and combustion of related molecules, such as 1,6-dicyclopropane-2,4-hexyne, have included this compound as a potential decomposition product researchgate.net. These studies utilize reactive dynamics (RD) simulations, often employing force fields like ReaxFF, to model complex reaction mechanisms. The energetics of unimolecular pyrolysis pathways involving hexatriyne were found to be endothermic, underscoring the role of entropy in such processes researchgate.net.

Transition state theory (TST) and its semiclassical variants (SCTST) are key theoretical tools for characterizing reaction barriers and predicting rate constants wikipedia.orgacmm.nl. While specific transition states for reactions directly involving this compound are not detailed in the provided snippets, the general application of these methods to polyyne chemistry suggests their utility in understanding reaction kinetics and mechanisms. Characterizing transition states involves determining the saddle points on potential energy surfaces, which provides insight into activation energies and reaction pathways researchgate.netnist.gov.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations play a vital role in predicting the spectroscopic signatures of this compound, enabling comparison with experimental observations and aiding in structural and electronic characterization.

Vibrational Frequency Calculations

Quantum chemical methods, particularly DFT with functionals like B3LYP and basis sets such as aug-cc-pVTZ, are commonly used to predict vibrational frequencies aip.org. For related cyanopolyynes like HC7N, B3LYP/aug-cc-pVTZ calculations provided harmonic and anharmonic vibrational frequencies that were compared with experimental IR spectra aip.org. While specific vibrational frequencies for this compound are not explicitly listed in the provided results, these computational approaches are standard for predicting its IR and Raman spectra. Such calculations help in assigning observed spectral bands to specific molecular vibrations, confirming the molecular structure and bonding.

Electronic Excitation Energy Calculations

The prediction of electronic excitation energies is crucial for understanding the UV-Vis absorption spectra of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a primary method for this purpose mdpi.comfrontiersin.org. For conjugated systems, TD-DFT calculations, often with functionals like CAM-B3LYP, can predict excitation energies and transition moments, providing insights into the electronic transitions responsible for UV-Vis absorption frontiersin.org. Studies on similar conjugated systems show that these calculations can accurately reproduce experimental absorption spectra, including vibronic structures researchgate.net. Theoretical studies on related polyenes, such as trans,trans-1,3,5-hexatriene, have explored various low-lying electronic states using extensive configuration interaction calculations claremont.educapes.gov.br.

Prediction of Electric Polarizabilities and Nonlinear Optical Properties

The electronic structure of conjugated molecules like this compound leads to interesting optical properties, including significant electric polarizabilities and nonlinear optical (NLO) responses. Theoretical methods are employed to calculate these properties, which are essential for applications in materials science and photonics.

Electric Polarizabilities: Calculations using scaled minimal basis sets, such as STO-3G and 4-31G, have been used to predict the longitudinal polarizability of conjugated chain molecules, including this compound cdnsciencepub.com. These studies aim to establish predictive scaling procedures for larger systems. For instance, the longitudinal polarizability of this compound was reported as 143.1 atomic units (au) based on such scaling methods cdnsciencepub.com. DFT and coupled cluster (CC) methods are also employed to compute polarizabilities, with CC methods generally offering higher accuracy mdpi.comresearchgate.netua.es.

Nonlinear Optical (NLO) Properties: The NLO properties, such as hyperpolarizabilities (β), are critical for materials used in optical devices. DFT and TD-DFT calculations, using functionals like B3LYP or CAM-B3LYP with appropriate basis sets, are standard for predicting these properties mdpi.comfrontiersin.orgua.es. The interaction between π-electron systems in conjugated molecules significantly influences hyperpolarizability. For example, calculations have shown that methods like CCSD can yield values for hyperpolarizability that differ substantially from higher-level methods like FCI, highlighting the importance of electron correlation effects researchgate.net. Studies on related conjugated systems indicate that the NLO response is enhanced by extending conjugation length and incorporating specific functional groups frontiersin.orgresearchgate.net.

Data Table: Predicted Polarizability for this compound

| Property | Value | Unit | Method/Reference |

| Longitudinal Polarizability | 143.1 | au | Scaled Minimal Basis Set Calculations cdnsciencepub.com |

Reaction Pathway Simulations and Kinetics (e.g., Reactive Dynamics)

Reactive dynamics (RD) simulations are employed to model the complex reaction pathways and kinetics of molecules under various conditions. For polyynes, these simulations can shed light on decomposition mechanisms, polymerization, and combustion processes. Studies involving related molecules have used ReaxFF force fields for RD simulations to investigate pyrolysis and combustion researchgate.net. In these contexts, this compound can appear as a product or intermediate. The simulations help in understanding the energy profiles of these reactions, including activation energies and reaction rates. For example, the unimolecular pyrolysis pathways of hexatriyne were found to be endothermic, indicating that entropy plays a significant role in driving these reactions researchgate.net.

Advanced Applications and Materials Science Impact

Role as a Precursor in Conjugated Polymer Synthesis

1,3,5-Hexatriyne is a key precursor in the synthesis of conjugated polymers, which are organic polymers that possess a backbone of alternating single and multiple bonds. This conjugation results in delocalized π-electrons along the polymer chain, leading to unique electronic and optical characteristics.

The triple bonds in this compound are highly reactive and can undergo polymerization to form polyacetylenes. These polymers consist of a one-dimensional chain of carbon atoms with alternating single and double bonds. The resulting polyacetylene chains are essentially extended versions of the conjugated system found in the this compound monomer.

Novel conjugated polymers that incorporate hexa-1,3,5-triene segments have been synthesized, demonstrating the versatility of this structural unit in creating new polymeric materials. rsc.org The inclusion of the hexatriyne moiety influences the electronic and photophysical properties of the resulting polymer, such as its absorption and emission spectra. The synthesis of such polymers often proceeds through a precursor polymer approach to yield the final conjugated material. rsc.org

The general structure of a polyacetylene chain derived from a substituted this compound can be represented as:

(-[R-C≡C-C≡C-C≡C-R']-)n

Where R and R' are substituent groups and 'n' denotes the degree of polymerization. The properties of the resulting polymer can be tuned by modifying these substituent groups.

Topochemical polymerization is a solid-state reaction where the crystal structure of the monomer dictates the stereochemistry and morphology of the resulting polymer. wikipedia.org This process requires the monomer molecules to be precisely aligned in the crystal lattice, such that the reactive centers are in close proximity. Upon initiation by heat, light (e.g., UV or γ-irradiation), or pressure, the monomers react with minimal atomic or molecular movement, yielding a highly ordered, crystalline polymer. wikipedia.orgulsu.ru

Derivatives of polyynes, including structures related to this compound, are excellent candidates for topochemical polymerization. For this to occur, the monomer crystals must pack in a way that aligns the terminal alkyne groups of adjacent molecules. The polymerization of diacetylenes and trienes through topochemical methods has been demonstrated to produce macroscopic, defect-free polymer single crystals with extended, fully conjugated polymer chains. ulsu.ruresearchgate.net This method offers a unique advantage in producing ultra-high molecular weight polymers in a stereospecific and regioregular manner, free from solvents and catalysts. nih.gov The reaction proceeds as a diffusion-less transformation, preserving the crystallographic orientation of the monomer in the final polymer. ulsu.ru

Interactive Table: Conditions for Topochemical Polymerization

| Stimulus | Description | Outcome |

| Heat | Thermal energy initiates the polymerization cascade in a suitably packed crystal. | Formation of a highly ordered polymer. |

| Light | UV or γ-irradiation provides the energy to overcome the activation barrier for polymerization. | Can be faster than thermal initiation. wikipedia.org |

| Pressure | High pressure can force the reactive sites of the monomers closer together to initiate polymerization. wikipedia.org | Useful when light or heat are ineffective. wikipedia.org |

Development of Molecular Wires and Optoelectronic Materials

The rigid, linear, and highly conjugated nature of this compound makes its derivatives ideal candidates for the development of molecular-scale wires and materials for optoelectronic applications. nih.gov These applications leverage the ability of the conjugated π-system to transport charge and interact with light.

High birefringence is a crucial property for liquid crystals (LCs) used in various optical applications, such as displays and optical phased arrays. Birefringence (Δn) arises from the anisotropy of the electronic polarizability in the liquid crystal molecules. Molecules with long, rigid cores and extended π-conjugated systems exhibit high birefringence. mdpi.comresearchgate.net

The ethynyl (B1212043) (–C≡C–) linkage, the fundamental component of this compound, is highly effective in increasing the birefringence of liquid crystal molecules. mdpi.comresearchgate.net The incorporation of tolane (diphenylacetylene) and bis-tolane structures, which contain this ethynyl bridge, into liquid crystal designs leads to materials with a wide nematic range, high birefringence, and relatively low viscosity. researchgate.net The linear geometry and electron-rich nature of the triple bonds contribute significantly to the anisotropy of the molecular polarizability, which is essential for achieving high Δn values. mdpi.comresearchgate.net

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. jhuapl.edu Organic molecules with extended π-conjugated systems are promising candidates for NLO materials due to their large third-order optical nonlinearities and fast response times. jhuapl.edu

The electronic structure of conjugated systems, like that in this compound, gives rise to significant NLO properties. jhuapl.edu The delocalized π-electrons in these molecules are easily polarized by an external electric field from light, leading to a nonlinear response. While specific NLO data for this compound is not extensively detailed, the properties of related conjugated polymers and oligomers suggest that materials based on this hexatriyne core would exhibit strong NLO effects. The ability to "molecularly engineer" these compounds by adding donor and acceptor groups at the ends of the conjugated system can further enhance their NLO response. jhuapl.edu

Precursors for Carbon-Based Nanomaterials (e.g., Carbyne Models, Nanotubes)

This compound and its derivatives serve as molecular precursors for the synthesis of various carbon-based nanomaterials. The high carbon content and predefined linear structure of these molecules make them suitable building blocks for bottom-up fabrication approaches.

Direct chemical carbonization of derivatives of this compound has been shown to produce carbon nanotubes. researchgate.net This method involves the controlled decomposition of the precursor molecule to form the desired nanotube structure. The molecular structure of the precursor can influence the properties of the resulting nanomaterial.

Furthermore, the linear arrangement of triple bonds in this compound makes it a model compound for studying the properties of carbyne, a theoretical one-dimensional allotrope of carbon composed of a chain of sp-hybridized carbon atoms. Polyynes, which are oligomers of acetylene (B1199291), are essentially finite chains of carbyne. Studying the properties of molecules like this compound and its longer-chain analogues provides insight into the behavior of this exotic form of carbon. Additionally, specifically designed cyclophanes containing multiple alkyne linkages, which are structurally related to oligomers of this compound, have been demonstrated as molecular precursors to C60 fullerene. acs.org

Functional Materials with Unique Electronic and Magnetic Properties

The strategic incorporation of the rigid and linear this compound core into molecular architectures, particularly those bearing unpaired electrons, opens avenues for the development of functional materials with tailored electronic and magnetic characteristics. The extended π-conjugation of the hexatriyne moiety provides an efficient pathway for mediating interactions between radical centers, leading to unique magnetic phenomena.

Organic Radical-Substituted Hexatriynes and Magnetic Interactions

The magnetic properties of materials derived from this compound substituted with organic radicals are governed by the nature of the intramolecular magnetic exchange interactions between the unpaired electrons. These interactions, propagated through the hexatriyne bridge, can be either ferromagnetic (leading to a high-spin ground state) or antiferromagnetic (resulting in a low-spin ground state). The outcome of this magnetic coupling is highly dependent on the nature of the radical substituents and their points of attachment to the hexatriyne backbone.

Theoretical studies based on density functional theory (DFT) have been instrumental in predicting and rationalizing the magnetic behavior of such systems. The sign and magnitude of the magnetic exchange coupling constant, J, are key parameters that quantify the strength and nature of the interaction. A positive J value indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling.

The spin alternation rule is a guiding principle for predicting the nature of magnetic coupling in π-conjugated systems. According to this rule, the spin density alternates in sign along the conjugated path. For diradical systems connected by a π-conjugated linker, ferromagnetic coupling is generally expected when the number of carbon atoms in the shortest path between the radical centers is odd, while antiferromagnetic coupling is anticipated for an even number of connecting carbon atoms. In the case of this compound, the linear arrangement of six carbon atoms provides a direct and extended pathway for spin communication.

While specific experimental data on a wide range of organic radical-substituted 1,3,5-hexatriynes remains an area of active research, computational studies on related polyyne and cumulene systems provide valuable insights. These studies have shown that the extent of spin-spin coupling can be tuned by varying the length of the polyyne chain. For instance, calculations on fluorinated polyenes have demonstrated the potential for significant long-range spin-spin coupling through the π-electron system.

Emerging Research Directions and Future Outlook

Novel Synthetic Routes to Access Undersubstituted Hexatriynes

While various substituted hexatriynes have been synthesized, access to the parent, undersubstituted 1,3,5-hexatriyne remains a synthetic challenge due to its inherent instability and tendency to polymerize or undergo decomposition. Future research directions aim to develop more efficient and controlled synthetic methodologies. This includes exploring milder reaction conditions, employing stabilizing protecting groups that can be selectively removed, and investigating catalytic approaches that favor the formation of the linear triyne over side products. For instance, methods involving the controlled dehydrohalogenation of halogenated precursors or the precise coupling of smaller alkyne units are areas of active investigation.

Exploration of New Reactivity Modes and Catalytic Transformations

The conjugated triple bond system in this compound offers a rich platform for novel chemical transformations. Future research will likely focus on uncovering new reactivity modes, particularly those that can be precisely controlled using advanced catalytic systems. This could involve:

Advanced Characterization Techniques for Real-Time Reaction Monitoring

Understanding the transient nature and reaction mechanisms of this compound necessitates the application of advanced spectroscopic and analytical techniques capable of real-time monitoring. Future research will leverage techniques such as:

Integration in Supramolecular Assemblies and Nanostructures

The rigid, linear structure of this compound makes it an attractive building block for constructing complex supramolecular assemblies and nanostructures. Future research will focus on:

Computational Design of Hexatriyne-Based Functional Molecules with Tunable Properties

Computational chemistry plays a pivotal role in predicting the properties of new molecules and guiding synthetic efforts. Future research will employ advanced computational methods to:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-hexatriyne, and how can experimental protocols be optimized for reproducibility?

- Methodological Answer : The most common synthesis involves Glaser coupling of terminal alkynes under oxidative conditions. Key parameters include catalyst selection (e.g., Cu(I) salts), solvent polarity, and temperature control to minimize side reactions like polymerization. Purification via column chromatography (non-polar solvents) or sublimation under inert atmospheres is critical due to the compound’s instability . Reproducibility requires strict adherence to anaerobic conditions and real-time monitoring via FT-IR to track alkyne dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be validated?

- Methodological Answer : Raman spectroscopy is optimal for detecting conjugated triple bonds (distinct peaks at ~2100–2300 cm⁻¹). NMR (¹³C) can resolve sp-hybridized carbons, but low solubility necessitates high-field instruments and cryoprobes. UV-Vis spectroscopy (λ ~250–300 nm) confirms π-conjugation length. Cross-validation with computational simulations (e.g., DFT-predicted vibrational modes) ensures accuracy . For purity, combine GC-MS with elemental analysis .

Q. What factors influence the stability of this compound during storage, and how can decomposition be mitigated?

- Methodological Answer : Degradation is accelerated by light, oxygen, and moisture. Storage in amber Schlenk flasks under argon at –20°C is recommended. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can suppress radical-mediated polymerization. Periodic FT-IR or HPLC checks are advised to monitor integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model this compound’s electronic structure, and what functional choices address known discrepancies?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for accurately modeling conjugated polyynes. Basis sets like 6-311++G(d,p) capture electron correlation in linear carbon chains. Discrepancies in bond-length predictions (experimental vs. theoretical) often arise from neglecting anharmonic vibrational effects; post-Hartree-Fock methods (e.g., CCSD(T)) or empirical scaling factors improve alignment .

Q. How should researchers address contradictions between experimental and computational data on this compound’s reactivity?

- Methodological Answer : Systematic error analysis is essential. For example, if DFT underestimates reaction barriers for cycloadditions, validate with high-level ab initio methods (e.g., CASSCF) or kinetic experiments (stopped-flow UV-Vis). Discrepancies in regioselectivity may stem from solvent effects omitted in simulations; replicate computational conditions with explicit solvent models (e.g., COSMO-RS) .

Q. What experimental designs are suitable for probing this compound’s reaction mechanisms under kinetic vs. thermodynamic control?

- Methodological Answer : Use temperature-dependent studies: low temperatures (e.g., –78°C) favor kinetic products (trapped intermediates via cryo-ESI-MS), while higher temperatures shift equilibria. Isotopic labeling (¹³C or D) combined with in-situ IR tracks bond reorganization. Microfluidic reactors enable precise control over residence time and mixing for transient intermediate capture .

Data Interpretation & Reporting Standards

Q. How can researchers ensure reproducibility when reporting this compound’s properties?

- Methodological Answer : Adhere to the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry: detail catalyst batch numbers, solvent purification methods, and instrument calibration protocols. Provide raw spectral data and computational input files as supplementary materials .

Q. What statistical approaches are recommended for analyzing uncertainties in spectroscopic or kinetic data?

- Methodological Answer : Use error-propagation models for derived parameters (e.g., rate constants from nonlinear regression). Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for noisy datasets. For DFT-computed properties, report mean absolute deviations (MAD) across multiple functionals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.